molecular formula C19H14ClF3N2O3 B3496341 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

Cat. No.: B3496341
M. Wt: 410.8 g/mol
InChI Key: CBAZKVOGEACLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a butanamide chain linked to a dioxoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the initial formation of the 4-chloro-2-(trifluoromethyl)phenyl intermediate, which is then coupled with a butanamide derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Shares similar structural features but differs in the acetamide group.

    4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains the same phenyl ring substitution but has an isocyanate group instead of the butanamide chain.

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide is unique due to the presence of the dioxoisoindolyl moiety, which imparts distinct chemical and biological properties. This structural difference allows for unique interactions and applications compared to its similar compounds.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O3/c20-11-7-8-15(14(10-11)19(21,22)23)24-16(26)6-3-9-25-17(27)12-4-1-2-5-13(12)18(25)28/h1-2,4-5,7-8,10H,3,6,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAZKVOGEACLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.